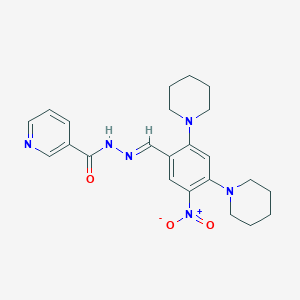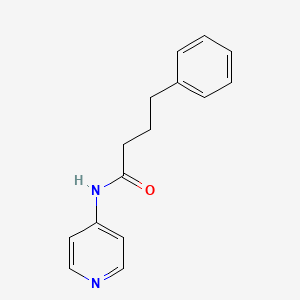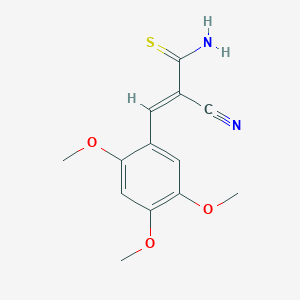![molecular formula C21H21N7 B5775176 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)
1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antihypertensive effects.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been proposed that 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. Additionally, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with G protein-coupled receptors, which play a key role in various physiological processes.
Biochemical and Physiological Effects:
1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been found to induce apoptosis in cancer cells, which may make it a promising candidate for the development of new anticancer drugs. Furthermore, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the activity of angiotensin-converting enzyme, which may make it a potential treatment for hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is that it has been extensively studied and its biological activities are well documented. Additionally, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of using 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments is that its mechanism of action is not fully understood. Furthermore, the effects of 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine may vary depending on the concentration used, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine. One potential direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to explore its anticancer properties and its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 4-(2-pyridinyl)-1-piperazinecarboxaldehyde with 1-benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine.
Applications De Recherche Scientifique
1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit various biological activities that make it a promising candidate for the development of new drugs. 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. Additionally, 1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to have antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme.
Propriétés
IUPAC Name |
1-benzyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7/c1-2-6-17(7-3-1)15-28-21-18(14-25-28)20(23-16-24-21)27-12-10-26(11-13-27)19-8-4-5-9-22-19/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYXFOXYTNRDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)




![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5775133.png)
![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)


